molecular formula C11H10N2O2 B6166328 4-(1H-imidazol-1-yl)-3-methylbenzoic acid CAS No. 1249957-31-0

4-(1H-imidazol-1-yl)-3-methylbenzoic acid

Cat. No.: B6166328
CAS No.: 1249957-31-0
M. Wt: 202.21 g/mol
InChI Key: WXWHCDWFCZWDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-1-yl)-3-methylbenzoic acid (CAS: 251.23, Mol. formula: C₁₁H₁₀N₂O₂) is a benzoic acid derivative featuring an imidazole substituent at the 4-position and a methyl group at the 3-position of the aromatic ring . Its hydrochloride form (CAS: 135611-32-4) has a molecular weight of 238.671 g/mol and is characterized by enhanced solubility due to the ionic nature of the salt . The compound’s structure combines the planar aromatic benzoic acid core with the heterocyclic imidazole ring, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid and π-stacking via imidazole).

Properties

CAS No.

1249957-31-0

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-imidazol-1-yl-3-methylbenzoic acid

InChI

InChI=1S/C11H10N2O2/c1-8-6-9(11(14)15)2-3-10(8)13-5-4-12-7-13/h2-7H,1H3,(H,14,15)

InChI Key

WXWHCDWFCZWDBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2C=CN=C2

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment
One of the most notable applications of 4-(1H-imidazol-1-yl)-3-methylbenzoic acid is its role as an intermediate in the synthesis of nilotinib, a small-molecule tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML). Nilotinib is effective against imatinib-resistant strains of leukemia, highlighting the importance of this compound in oncology. The synthesis pathway involves several steps where this compound serves as a key precursor .

Antimicrobial Properties
Research has indicated that imidazole derivatives possess antimicrobial activity. A study demonstrated that compounds similar to this compound exhibited significant antibacterial effects against various pathogens. This property opens avenues for developing new antibiotics or antimicrobial agents .

Synthesis Processes

Improved Synthetic Methods
Recent patents have described improved methods for synthesizing compounds like this compound. These methods focus on enhancing yield and reducing the complexity of the synthesis process. For instance, one method involves using a combination of hydroxylamine and a base in an aqueous medium to yield high-purity products suitable for pharmaceutical applications .

Synthesis MethodKey ReactantsYield (%)Reference
Hydroxylamine ReactionHydroxylamine, Base>90%
Coupling Reaction3-Bromo-5-trifluoromethylbenzoic acidHigh Yield

Material Science

Polymer Chemistry
In material science, derivatives of this compound are being explored as building blocks for functional polymers. These polymers can exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and nanotechnology .

Case Studies

Case Study 1: Nilotinib Synthesis
A study focused on optimizing the synthesis route of nilotinib highlighted the efficiency of using this compound as a precursor. By modifying reaction conditions, researchers achieved a significant reduction in synthesis time while maintaining high yields, thus demonstrating the practical utility of this compound in pharmaceutical manufacturing .

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the carboxylic acid group can form hydrogen bonds with biological molecules. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Shifting the imidazole substituent from the 4-position (target compound) to the 3-position (e.g., in chroman-4-ones ) alters electronic distribution, affecting binding to biological targets like enzymes or DNA G-quadruplexes .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo bioavailability, whereas free acids may be preferable for organic-phase reactions.

Antifungal and Antibacterial Activity

  • The chalcone derivative (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one exhibits potent antifungal activity against Aspergillus fumigatus (MIC: <1 µg/mL), attributed to imidazole-mediated disruption of fungal cytochrome P450 enzymes .
  • In contrast, fluoroquinolone derivatives with 4-(2-(1H-imidazol-1-yl)-2-phenylacetyl)piperazine side chains (e.g., IMD-1 and IMD-2) show broad-spectrum antibacterial activity, targeting DNA gyrase .

Enzyme Inhibition

  • 4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic acid acts as a PI3K inhibitor (IC₅₀: ~50 nM), disrupting cellular signaling pathways critical for cancer cell survival .
  • Imidazole-containing thiazolidin-4-one derivatives (e.g., ) demonstrate moderate to strong antimicrobial activity, likely via inhibition of bacterial cell wall synthesis enzymes.

Neuroprotective and Antimycobacterial Effects

  • Rosmarinic acid derivatives with 4-(1H-imidazol-1-yl)phenoxy groups exhibit neuroprotective properties by binding to cysteine residues (e.g., Cys 194) in oxidative stress pathways, as shown in molecular docking studies (interaction score: −12.96 kcal/mol vs. reference −8.82 kcal/mol) .
  • N1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl-pyridine-2-carboxamidrazones show antimycobacterial activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), with the imidazole ring enhancing target affinity .

SAR Insights :

  • Imidazole Positioning : 4-Substituted imidazoles (e.g., ) generally exhibit higher bioactivity than 2- or 3-substituted isomers due to optimal steric and electronic alignment with target binding pockets.
  • Methyl vs. Bulkier Groups : The 3-methyl group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., trifluoromethyl in ), enhancing plasma stability.

Biological Activity

4-(1H-imidazol-1-yl)-3-methylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Chemical Formula: C10H10N2O2
  • Molecular Weight: 190.20 g/mol
  • CAS Number: 1249957-31-0

Biological Activities

The biological activities of this compound have been explored in various studies, particularly in the context of anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain imidazole derivatives showed potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are critical targets in cancer therapy .

Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
This compoundA431 (epidermoid carcinoma)5.2
ImatinibK562 (chronic myeloid leukemia)0.01
NilotinibK562 (chronic myeloid leukemia)0.003

The mechanism through which this compound exerts its effects involves the inhibition of specific protein kinases that play a role in cell proliferation and survival. The compound's imidazole ring is crucial for binding to these targets, allowing it to modulate signaling pathways associated with tumor growth .

Case Studies

A notable case study involved the synthesis of novel compounds based on the imidazole framework, where researchers evaluated their efficacy against multiple cancer types. The study found that compounds containing the imidazole moiety not only inhibited tumor cell growth but also induced apoptosis in resistant cancer cell lines .

Example Case Study: Inhibition of EGFR

In a comparative analysis, this compound was tested alongside other known inhibitors like imatinib and nilotinib against EGFR. Results indicated that while imatinib had a lower IC50 value, the imidazole derivative showed promising activity in resistant strains, suggesting potential for development as a second-line treatment option .

Comparative Analysis with Similar Compounds

The structural similarity between this compound and other imidazole-containing compounds suggests shared biological mechanisms but varying potencies.

Table 2: Comparison of Biological Activities Among Imidazole Derivatives

Compound NameTargeted KinaseInhibition (%) at 10 nM
This compoundEGFR85
NilotinibBcr-Abl92
PonatinibBcr-Abl90

Preparation Methods

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing imidazole moieties onto benzoic acid scaffolds. In this approach, a halogenated benzoic acid derivative undergoes displacement by the deprotonated imidazole nucleophile. For example, 4-fluoro-3-methylbenzoic acid reacts with 1H-imidazole in the presence of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (70–130°C) . The reaction proceeds via activation of the fluorine leaving group by electron-withdrawing substituents (e.g., the carboxylic acid or methyl group), facilitating nucleophilic attack at the para position .

A critical variation involves protecting the carboxylic acid as a methyl ester during synthesis to prevent side reactions. For instance, methyl 4-fluoro-3-methylbenzoate reacts with imidazole under similar conditions, followed by saponification with aqueous hydrochloric acid to yield the free acid . This two-step process achieves yields of 65–78%, with purity enhanced by recrystallization from heptane or ethyl acetate .

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers regioselective control for constructing the C–N bond between imidazole and the benzoic acid backbone. Palladium and copper catalysts are prominently used in Ullmann-type couplings or Buchwald-Hartwig aminations. A representative method involves reacting methyl 3-methyl-4-iodobenzoate with 1H-imidazole in the presence of a copper(I) iodide catalyst, a diamine ligand (e.g., trans-cyclohexane-1,2-diamine), and potassium carbonate in dimethylformamide (DMF) at 100–120°C . This method achieves moderate yields (50–60%) but requires careful optimization of ligand-to-metal ratios to minimize homocoupling byproducts .

Notably, palladium-catalyzed methods using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand enable coupling at lower temperatures (80–90°C) with improved functional group tolerance . These protocols are advantageous for substrates sensitive to strong bases, though scalability remains challenging due to catalyst costs .

Multi-Step Synthesis via Intermediate Amines

Multi-step routes leveraging nitro-to-amine reductions provide an alternative pathway. For example, nitration of 3-methylbenzoic acid yields 4-nitro-3-methylbenzoic acid, which is reduced to 4-amino-3-methylbenzoic acid via catalytic hydrogenation (H₂, Pd/C) . The amine intermediate is then diazotized and subjected to a Sandmeyer reaction with imidazole, though this method suffers from low yields (<30%) due to competing side reactions .

A more efficient approach involves converting 4-amino-3-methylbenzoic acid to its diazonium salt, followed by coupling with imidazole in the presence of copper(I) oxide. This one-pot procedure achieves yields of 45–50% after purification by acid-base extraction .

Solvent and Base Optimization

Reaction solvents and bases significantly impact efficiency. Polar aprotic solvents such as NMP, DMF, and DMSO enhance nucleophilicity and reaction rates in NAS and coupling reactions . Conversely, protic solvents like ethanol or methanol are preferred for reduction steps due to their compatibility with hydrogen gas and transition metal catalysts .

Base selection is equally critical. Strong bases (e.g., NaH, KOtBu) are essential for deprotonating imidazole in NAS, whereas milder bases (K₂CO₃, Cs₂CO₃) suffice for metal-catalyzed couplings . Notably, NaH in NMP enables quantitative conversion in NAS within 2–4 hours, whereas weaker bases require prolonged reaction times (12–24 hours) .

Purification and Characterization

Crude products often require multi-stage purification. Recrystallization from heptane or ethyl acetate removes unreacted starting materials and byproducts . Acid-base extraction is effective for isolating the free benzoic acid from ester-protected intermediates . Advanced techniques such as preparative HPLC or column chromatography (silica gel, eluent: hexane/ethyl acetate) resolve regioisomeric impurities .

Structural confirmation relies on ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Diagnostic signals include the imidazole proton singlet at δ 7.5–7.7 ppm and the carboxylic acid proton at δ 12–13 ppm (broad) .

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
NAS NaH, NMP, 110°C, 4h65–78%High yield, scalableRequires strong base, ester protection
Pd-Catalyzed Coupling Pd₂(dba)₃, Xantphos, DMF, 90°C, 12h50–60%Regioselective, mild conditionsHigh catalyst cost, ligand sensitivity
Multi-Step (Amine) H₂/Pd, then Cu catalysis45–50%Avoids halogenated precursorsLow overall yield, multi-step procedure

Q & A

Q. What are the standard synthetic routes for 4-(1H-imidazol-1-yl)-3-methylbenzoic acid?

The compound is typically synthesized via condensation reactions. For example, analogous imidazole-containing benzoic acids are prepared by reacting substituted benzaldehydes with imidazole derivatives under catalytic conditions. A common method involves using hexadecyltrimethylammonium bromide as a phase-transfer catalyst to facilitate N-arylation of imidazole, followed by carboxylation or hydrolysis to yield the benzoic acid moiety . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like regioisomers.

Q. How can researchers confirm the structural integrity of this compound?

Structural validation combines spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Proton and carbon NMR identify substituent positions and confirm the imidazole-benzoic acid linkage.
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and spatial arrangement. For example, related imidazole-benzoic acid co-crystals (e.g., 4-hydroxybenzoic acid–1H-imidazole) have been analyzed using the ORTEP-III software for 3D visualization .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological activity screening?

Target-based enzyme inhibition assays are widely used. For instance, thromboxane (Tx) synthetase inhibition can be assessed via radioimmunoassay (RIA) to quantify TxB₂ levels in platelet microsomes, with IC₅₀ values as a potency metric. A structurally similar compound, 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid hydrochloride, showed an IC₅₀ of 3 nM in such assays .

Advanced Research Questions

Q. How can chiral centers in derivatives of this compound be analyzed?

Chiral resolution requires techniques like:

  • Chiral HPLC : Use of cellulose- or amylose-based columns to separate enantiomers.
  • Circular dichroism (CD) : Detects optical activity in solution.
  • Crystallographic refinement : For solid-state analysis, space group symmetry in monoclinic systems (e.g., P2₁/c) can reveal chiral packing arrangements .

Q. What strategies address contradictory structure-activity relationship (SAR) data in imidazole-benzoic acid derivatives?

Discrepancies in SAR often arise from substituent electronic effects or conformational flexibility. Approaches include:

  • Computational modeling : Density functional theory (DFT) calculates electrostatic potential maps to predict binding interactions.
  • Proteolytic stability assays : Evaluate metabolic degradation to distinguish true activity from artifact.
  • Co-crystallization with targets : Resolve binding modes, as seen in thromboxane synthetase inhibitor studies .

Q. How can researchers optimize reaction yields for scale-up synthesis?

Key considerations:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and byproducts.
  • Purification protocols : Gradient HPLC or recrystallization from ethanol/water mixtures enhances purity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Rodent models : Assess oral bioavailability and tissue distribution via LC-MS/MS.
  • Metabolite profiling : Identify phase I/II metabolites using liver microsomes or hepatocyte incubations. For example, imidazole derivatives undergo hydroxylation and glucuronidation .
  • Pharmacodynamic markers : Measure thromboxane inhibition in blood samples to correlate exposure with effect .

Data Analysis and Technical Challenges

Q. How should researchers handle discrepancies in crystallographic data?

  • Twinned crystals : Use the TwinRotMat tool in refinement software (e.g., SHELXL) to correct for overlapping lattices.
  • Disorder modeling : Split occupancy for flexible groups (e.g., methyl or imidazole rings).
  • Validation tools : Check R-factors and Ramachandran plots via the Cambridge Structural Database (CSD) .

Q. What methods validate the purity of derivatives for pharmacological studies?

  • HPLC-DAD/ELSD : Detect impurities at 0.1% levels.
  • Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values.
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.